molecular formula C9H18OS3 B14446460 Cyclopentanol, 1-[tris(methylthio)methyl]- CAS No. 77412-85-2

Cyclopentanol, 1-[tris(methylthio)methyl]-

Cat. No.: B14446460
CAS No.: 77412-85-2
M. Wt: 238.4 g/mol
InChI Key: QTGWAISAGVVWPN-UHFFFAOYSA-N
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Description

Cyclopentanol, 1-[tris(methylthio)methyl]- is a chemical compound with a unique structure that includes a cyclopentanol ring substituted with a tris(methylthio)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanol, 1-[tris(methylthio)methyl]- typically involves the reaction of cyclopentanol with tris(methylthio)methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of Cyclopentanol, 1-[tris(methylthio)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 1-[tris(methylthio)methyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The tris(methylthio)methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

    Oxidation: Cyclopentanone or cyclopentanal.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentanol, 1-[tris(methylthio)methyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanol, 1-[tris(methylthio)methyl]- involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the tris(methylthio)methyl group can participate in nucleophilic or electrophilic interactions. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog without the tris(methylthio)methyl group.

    Cyclopentanone: The oxidized form of cyclopentanol.

    Cyclopentane: The fully reduced form of cyclopentanol.

Uniqueness

Cyclopentanol, 1-[tris(methylthio)methyl]- is unique due to the presence of the tris(methylthio)methyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

77412-85-2

Molecular Formula

C9H18OS3

Molecular Weight

238.4 g/mol

IUPAC Name

1-[tris(methylsulfanyl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C9H18OS3/c1-11-9(12-2,13-3)8(10)6-4-5-7-8/h10H,4-7H2,1-3H3

InChI Key

QTGWAISAGVVWPN-UHFFFAOYSA-N

Canonical SMILES

CSC(C1(CCCC1)O)(SC)SC

Origin of Product

United States

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